molecular formula C13H8N2O2 B11455470 3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile

3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile

Cat. No.: B11455470
M. Wt: 224.21 g/mol
InChI Key: UCHKJRCRMABNHF-UHFFFAOYSA-N
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Description

3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile is a complex organic compound belonging to the benzofuran family Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted phenol, the compound can be synthesized through a series of reactions including acetylation, nitration, and cyclization .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been explored to enhance reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: 3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various hydrogenated benzofuran derivatives .

Scientific Research Applications

3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or modifying their activity. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .

Comparison with Similar Compounds

Uniqueness: 3-Acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

3-acetyl-2-methyl-1-benzofuran-5,6-dicarbonitrile

InChI

InChI=1S/C13H8N2O2/c1-7(16)13-8(2)17-12-4-10(6-15)9(5-14)3-11(12)13/h3-4H,1-2H3

InChI Key

UCHKJRCRMABNHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=C(C(=C2)C#N)C#N)C(=O)C

Origin of Product

United States

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